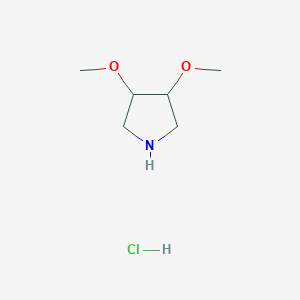

trans-3,4-Dimethoxypyrrolidine hydrochloride

Description

Table 1: Structural Parameters of Selected Pyrrolidine Derivatives

The methoxy groups introduce electronic effects distinct from methyl substituents. For instance, the electron-donating nature of methoxy groups alters the electron density distribution across the pyrrolidine ring, potentially influencing reactivity in nucleophilic or electrophilic environments. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielded proton environments near oxygen-containing substituents, with methoxy protons typically resonating between δ 3.3–3.5 ppm.

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

3,4-dimethoxypyrrolidine;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H |

InChI Key |

XHADJZKQYPPMFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1CNCC1OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethoxypyrrolidine hydrochloride typically involves the reaction of pyrrolidine with methoxy-substituted reagents under controlled conditions. One common method involves the use of methoxyacetaldehyde and pyrrolidine in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Dimethoxypyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-3,4-Dimethoxypyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific biological pathways .

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of trans-3,4-Dimethoxypyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the pyrrolidine ring play a crucial role in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Analogs of trans-3,4-Dimethoxypyrrolidine Hydrochloride

Key Observations :

- Stereochemistry : The cis isomer of 3,4-dimethoxypyrrolidine HCl requires stringent storage (2–8°C under argon) to prevent degradation, whereas fluorinated analogs like trans-3,4-difluoropyrrolidine HCl are more stable at room temperature .

- Substituent Effects : Methoxy groups improve solubility compared to halogens (e.g., fluorine or chlorine), which may enhance metabolic stability but reduce electrophilic reactivity .

- Applications : Fluorinated and chlorinated derivatives are often used in cross-coupling reactions, while hydroxylated variants like (R)-3-hydroxypyrrolidine HCl serve as chiral auxiliaries .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | LogP | Stability |

|---|---|---|---|---|

| cis-3,4-Dimethoxypyrrolidine HCl | 183.64 | High | −0.52 | Sensitive to oxidation; argon storage |

| trans-3,4-Difluoropyrrolidine HCl | 159.57 | Moderate | 0.78 | Stable at RT; hygroscopic |

| 2-Chloromethyl-3,4-dimethoxypyridine HCl | 224.09 | Low | 1.45 | Light-sensitive; inert atmosphere |

| (R)-3-Hydroxypyrrolidine HCl | 139.59 | High | −1.02 | Prone to dimerization; refrigerated |

Key Findings :

- LogP Trends : Chlorinated and fluorinated derivatives exhibit higher lipophilicity (LogP > 0), favoring membrane permeability, while hydroxylated and methoxylated analogs are more hydrophilic .

- Stability : Methoxy-substituted pyrrolidines require inert storage conditions due to oxidative sensitivity, whereas fluorinated analogs are more robust .

Biological Activity

trans-3,4-Dimethoxypyrrolidine hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has gained attention in biochemical and pharmacological research due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H13N·HCl

- Molecular Weight : 151.63 g/mol

- Structure : Characterized by two methoxy groups attached to the third and fourth carbon atoms in a trans configuration.

Biological Activity

This compound exhibits various biological activities that are primarily linked to its interaction with neurotransmitter systems and other molecular targets.

1. Neurotransmitter Modulation

The compound is used as a tool in chemical biology to study neurotransmitter pathways. It has been shown to influence the activity of neurotransmitter receptors, which can have implications for neurological disorders such as depression and anxiety.

2. Antimicrobial Activity

Research indicates that related pyrrolidine compounds demonstrate antimicrobial properties. For instance, derivatives similar to this compound have been noted for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections .

3. Pharmacological Applications

The compound has been investigated for its potential use in treating conditions such as epilepsy and anxiety disorders. Its mechanism may involve modulation of GABAergic pathways or other neurotransmitter systems that are critical in these conditions .

The biological effects of this compound are thought to arise from its ability to interact with various molecular targets:

- Receptor Interaction : The compound may act on neurotransmitter receptors, including those for serotonin and dopamine, altering their signaling pathways.

- Enzyme Modulation : It can influence enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis or degradation.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated that administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups. This suggests a protective role against neurotoxic agents.

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives of pyrrolidine were screened for antimicrobial activity against a panel of bacterial strains. This compound exhibited significant inhibitory effects on MRSA, highlighting its potential as an antimicrobial agent .

Data Summary Table

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing trans-3,4-Dimethoxypyrrolidine hydrochloride, and how is stereochemical purity ensured?

- Methodology : The synthesis typically involves selective functionalization of pyrrolidine precursors. For stereochemical control, chiral resolution or asymmetric catalysis is employed. Evidence from hydrolysis reactions in solvent systems (e.g., amides, ethers) suggests that base-mediated hydrolysis under controlled conditions can favor the trans configuration . Purification via recrystallization or chiral chromatography ensures stereochemical purity.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry (e.g., coupling constants to distinguish cis/trans isomers).

- HPLC/UPLC : Reverse-phase methods with chiral columns assess enantiomeric excess.

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Diffraction : Resolves absolute configuration if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Use fume hoods, nitrile gloves, and protective eyewear. Storage in airtight containers under inert atmosphere prevents degradation. Disposal must comply with hazardous waste regulations, with neutralization of hydrochloride salts before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts during synthesis?

- Methodology :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and selectivity .

- Catalyst Screening : Palladium or enzyme catalysts may reduce side reactions in methoxylation steps.

- Temperature Control : Lower temperatures (0–5°C) suppress thermal degradation.

- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real-time .

Q. How do data contradictions in reported physicochemical properties (e.g., solubility, melting point) arise, and how can they be resolved?

- Methodology : Discrepancies often stem from impurities or isomer contamination. Strategies include:

- Comparative Studies : Replicate experiments using standardized solvents/purity criteria.

- Advanced Characterization : Differential Scanning Calorimetry (DSC) for precise melting points; dynamic light scattering for solubility profiles.

- Collaborative Validation : Cross-laboratory data sharing to identify methodological outliers .

Q. What role does stereochemistry (cis vs. trans) play in the compound’s reactivity and application in chiral synthesis?

- Methodology : The trans configuration often exhibits higher steric accessibility for nucleophilic reactions. For example:

- Catalytic Activity : Trans isomers may better align with enzyme active sites in asymmetric catalysis.

- Stability : Cis isomers can form intramolecular hydrogen bonds, altering solubility and thermal stability.

- Case Study : Comparative kinetic studies using cis/trans isomers in Pd-catalyzed cross-coupling reactions reveal divergent reactivity .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.